Dibutyl azelate

Description

Contextualization of Dibutyl Azelate within Dicarboxylic Ester Chemistry

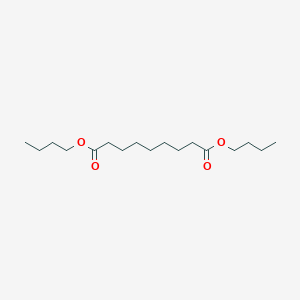

This compound is chemically identified as the dibutyl ester of nonanedioic acid, also known as azelaic acid. cas.org Its formation results from the esterification reaction between azelaic acid, a nine-carbon dicarboxylic acid, and butanol. chemicalbook.com This process is a fundamental example of dicarboxylic ester synthesis, where the two carboxylic acid groups of azelaic acid react with two molecules of butanol to form the corresponding diester. chemicalbook.com

The molecular formula of this compound is C17H32O4, and it has a molecular weight of 300.43 g/mol . cas.org It is characterized as a high-boiling liquid that is insoluble in water. chemicalbook.comchemicalbook.com Its physical and chemical properties are pivotal to its various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2917-73-9 |

| Molecular Formula | C17H32O4 |

| Molecular Weight | 300.434 g/mol |

| Boiling Point | 336 °C |

| Melting Point | 107-108 °C |

| Density | 0.95 g/cm³ |

| Flash Point | 152 °C |

| Vapor Pressure | 9.41E-05 mmHg at 25°C |

| Refractive Index | 1.446 |

Sources: cas.org

Research Trajectories and Scholarly Significance of this compound

The scholarly significance of this compound is primarily linked to its role as a plasticizer. chemicalbook.comsci-hub.se Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers. mdpi.com this compound is utilized to enhance the properties of various plastics, including polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate, and synthetic rubbers. sci-hub.seatamanchemicals.com Its effectiveness stems from its ability to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and increasing the material's workability. mdpi.com

Research has explored the use of dicarboxylic acid esters like this compound as alternatives to traditional phthalate (B1215562) plasticizers, driven by the desire for more sustainable and biocompatible materials. mdpi.comroyalsocietypublishing.org Studies have investigated its miscibility with different polymers and its impact on the mechanical properties of the final products. sci-hub.se For instance, azelate esters are known to impart good flexibility to products at low temperatures. sci-hub.se

Table 2: Key Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Plasticization | Effective in plasticizing various polymers, including PVC and cellulose resins, providing good low-temperature flexibility. sci-hub.seatamanchemicals.com |

| Polymer Chemistry | Used in the synthesis of polyesters and other polymers, influencing their thermal and mechanical properties. mdpi.comgoogle.com |

| Material Science | Investigated as a component in the formulation of contact lenses and other polymeric materials. chemicalbook.comhaz-map.com |

| Environmental Science | Its environmental fate and degradation pathways, including atmospheric reactions and hydrolysis, have been studied. nih.gov |

| Entomology | Explored for its potential as a repellent for certain insects. google.com |

Interdisciplinary Research Scope for this compound Studies

The study of this compound extends beyond the confines of traditional chemistry, branching into several interdisciplinary fields.

In material science , this compound is investigated for its role in developing advanced polymers and composites. Its application as a plasticizer in materials for medical devices and food packaging highlights the intersection of chemistry, material science, and regulatory considerations. royalsocietypublishing.orgwikipedia.orgchemicalbook.com The compound is also used as a component of contact lenses. chemicalbook.comhaz-map.com

Environmental science research focuses on the lifecycle of this compound, from its release into the environment through various waste streams to its degradation. nih.gov Studies examine its atmospheric half-life, potential for bioaccumulation, and hydrolysis products, which are butanol and azelaic acid. nih.gov This research is crucial for understanding the environmental impact of its widespread use.

In the field of entomology , certain dicarboxylic acid esters, including this compound, have been studied for their effects on insects. Research has explored its potential as a repellent for ants, demonstrating the compound's relevance in pest management strategies. google.com

Furthermore, in analytical chemistry , methods have been developed for the detection and quantification of this compound in various matrices, including food simulants, which is essential for ensuring compliance with food contact material regulations. au.dk

Properties

IUPAC Name |

dibutyl nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-5-14-20-16(18)12-10-8-7-9-11-13-17(19)21-15-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISLXYINQFKFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044815 | |

| Record name | Dibutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | Dibutyl azelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

336 °C | |

| Record name | DIBUTYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | DIBUTYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0003 [mmHg] | |

| Record name | Dibutyl azelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

2917-73-9 | |

| Record name | Dibutyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYL AZELATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid, 1,9-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSR57315NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Reaction Engineering of Dibutyl Azelate

Catalytic Esterification Processes for Dibutyl Azelate Production

Catalysis is central to the synthesis of this compound, with both traditional chemical catalysts and modern biocatalysts being employed to facilitate the esterification reaction.

Conventional methods for producing this compound rely on homogeneous or heterogeneous acid catalysts. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid have been historically used due to their high activity. However, challenges associated with their use, including corrosion, difficult separation from the product mixture, and environmental concerns related to waste disposal, have spurred interest in solid acid catalysts.

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer a more environmentally benign alternative. These solid catalysts are easily separated from the reaction products, can be regenerated and reused, and generally exhibit lower corrosivity. For instance, the esterification of azelaic acid with n-butanol using cation-exchange resins has been shown to achieve high conversion rates. The reaction is typically carried out at elevated temperatures, often with the removal of water, a byproduct of the reaction, to shift the equilibrium towards the formation of the diester.

Research into solid acid catalysts has demonstrated their effectiveness. For example, studies have shown that catalysts like the macroporous cation-exchange resin D072 can achieve a conversion of azelaic acid of up to 96.6% under optimized conditions.

Table 1: Comparison of Traditional Catalysts in this compound Synthesis

| Catalyst Type | Catalyst Example | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | High catalytic activity | Corrosive, difficult to separate, waste generation |

| Heterogeneous Acid | Ion-Exchange Resin | Easy separation, reusable, less corrosive | Potentially lower activity than homogeneous catalysts |

Enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods for synthesizing this compound. This approach utilizes lipases, which can catalyze the esterification reaction under mild conditions, often leading to higher purity products with minimal byproduct formation.

The lipase-catalyzed synthesis of this compound typically involves the reaction of azelaic acid and n-butanol in the presence of an immobilized lipase (B570770). Candida antarctica lipase B (CALB), often immobilized on a macroporous acrylic resin (e.g., Novozym 435), is one of the most effective and widely studied biocatalysts for this transformation. The high efficiency of CALB is attributed to its ability to remain active in non-aqueous environments and its broad substrate specificity.

The enzymatic reaction is generally conducted in a solvent-free system, which is advantageous from an environmental and economic perspective as it simplifies downstream processing and reduces waste. The immobilized nature of the enzyme allows for its easy recovery and reuse over multiple reaction cycles, a key factor for the economic feasibility of the process. Research has demonstrated that under optimized conditions, Novozym 435 can be reused for at least 10 cycles without a significant loss of its catalytic activity.

The yield of this compound in enzymatic synthesis is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the efficiency of the process. Key parameters that are often studied and optimized include:

Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for the lipase-catalyzed synthesis of azelate esters is typically found to be in the range of 60-70°C.

Substrate Molar Ratio: The molar ratio of n-butanol to azelaic acid influences the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards the formation of the diester. However, a very large excess can sometimes inhibit the enzyme. A molar ratio of alcohol to acid of 2:1 is often a good starting point for optimization.

Enzyme Concentration: The amount of lipase used directly affects the reaction rate. Increasing the enzyme concentration generally leads to a faster reaction, but also increases the cost. An optimal concentration must be determined to balance reaction time and cost-effectiveness.

Water Removal: The removal of water produced during the esterification is critical to achieve high conversion rates. This is often accomplished by applying a vacuum or by using molecular sieves.

Table 2: Optimized Conditions for Lipase-Catalyzed this compound Synthesis

| Parameter | Optimized Value |

|---|---|

| Biocatalyst | Novozym 435 (Immobilized Candida antarctica lipase B) |

| Temperature | 70°C |

| Substrate Molar Ratio (Butanol:Azelaic Acid) | 2:1 |

| Enzyme Loading | 1.0 wt% of substrates |

| Reaction Time | 5 hours |

| Water Removal | Vacuum (150 mbar) |

Enzymatic Esterification of Azelaic Acid for this compound

Lipase-Catalyzed Synthesis of this compound

Advanced Reaction Engineering Approaches for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azelate esters, including this compound. Sustainable production pathways focus on several key aspects:

Renewable Feedstocks: Azelaic acid itself can be produced from renewable resources through the ozonolysis of oleic acid, which is derived from vegetable oils. This bio-based route offers a more sustainable alternative to traditional petrochemical-based production methods.

Energy Efficiency: The use of highly active catalysts, such as immobilized lipases, allows the reaction to proceed under milder temperature and pressure conditions, thereby reducing energy consumption.

Waste Minimization: Solvent-free reaction systems and the use of reusable catalysts significantly reduce the generation of waste. The high selectivity of enzymatic reactions also minimizes the formation of byproducts, simplifying purification processes and further reducing waste streams.

Process Intensification: The development of continuous flow reactors for enzymatic esterification is an area of active research. Continuous processes can offer advantages over batch reactors, including better process control, higher throughput, and more efficient use of the catalyst.

By integrating renewable feedstocks with highly efficient and reusable biocatalysts in optimized reactor systems, the production of this compound can be aligned with the goals of a circular economy and sustainable chemical manufacturing.

Process Intensification Strategies in this compound Manufacturing

The industrial production of specialty esters like this compound is increasingly benefiting from process intensification (PI), a chemical engineering paradigm that aims for substantially smaller, safer, and more energy-efficient technologies. aiche.orgconveria.de By integrating multiple operations into a single unit, PI strategies can overcome the limitations of traditional batch reactors, such as equilibrium constraints and high energy consumption. aiche.orgcetjournal.it For the synthesis of this compound, which involves a reversible esterification reaction between azelaic acid and n-butanol, process intensification focuses on enhancing reaction rates and shifting the chemical equilibrium towards the product side, primarily by continuously removing the water byproduct. Key strategies applicable to this process include reactive distillation, membrane reactors, and microwave-assisted synthesis.

Reactive Distillation

Reactive distillation (RD) is a prime example of process intensification where the chemical reactor also functions as a distillation column. core.ac.uksciforum.net This integration of reaction and separation in a single vessel offers significant advantages, especially for equilibrium-limited reactions like esterification. cetjournal.itsciforum.net In the context of this compound synthesis, the reactants, azelaic acid and n-butanol, would react in the presence of a catalyst within the column. As the reaction proceeds, the more volatile by-product, water, is continuously removed from the top of the column along with excess alcohol, while the less volatile product, this compound, is collected at the bottom. This constant removal of a product shifts the reaction equilibrium to favor higher conversion of the acid, leading to increased yield and purity. ncl.ac.ukresearchgate.net

While specific studies on reactive distillation for this compound are not prevalent, the technology has been successfully simulated and applied to the production of other long-chain and specialty esters. researchgate.netresearchgate.net For instance, the esterification of long-chain fatty acids, which presents similar challenges of high boiling point esters and the need for water removal, has been shown to be effective using RD. ncl.ac.ukresearchgate.net These systems demonstrate that despite the high boiling point of the ester product, appropriate column configuration can achieve high conversion rates. researchgate.net

Catalysts play a crucial role in RD. While homogeneous catalysts like sulfuric acid are effective, heterogeneous catalysts are often preferred to simplify separation and minimize corrosion. ncl.ac.uk Ion-exchange resins are a common choice for these applications. researchgate.net

Table 1: Examples of Reactive Distillation for Ester Production (Analogous Systems)

| Product | Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Methyl Acetate (B1210297) | Acetic Acid, Methanol | Indion 180 (Ion Exchange Resin) | Good agreement between simulation and experimental results, demonstrating the feasibility of the RD process with solid acid catalysts. | researchgate.net |

| n-Butyl Acetate | Ethyl Acetate, n-Butanol (Transesterification) | Immobilized Lipase | Process model developed based on reaction kinetics, investigating the effects of various operational parameters on the process. | researchgate.net |

| Biodiesel (FAME) | High FFA Non-edible Oil, Methanol | Tin(II) Chloride | Demonstrated the potential for industrial-scale application using a solid acid catalyst in an RD column. | researchgate.net |

| Dimethyl Adipate | Adipic Acid, Methanol | Not specified | Simulation of RD with side streams was proposed to enhance efficiency for dibasic acid esterification. | researchgate.net |

Membrane Reactors

Membrane reactors represent another powerful process intensification strategy that combines a chemical reaction with a membrane-based separation process in a single unit. numberanalytics.com For the esterification of azelaic acid to this compound, a membrane reactor would typically employ a hydrophilic membrane that is selectively permeable to water. researchgate.netcore.ac.uk As the reaction between azelaic acid and n-butanol proceeds, the water produced permeates through the membrane and is removed from the reaction zone. This continuous removal of water shifts the reaction equilibrium towards the formation of this compound, thereby increasing the conversion of azelaic acid well beyond its typical equilibrium limit in a conventional reactor. numberanalytics.comcore.ac.uk

This technology offers several advantages over traditional processes, including improved reaction rates and yields, reduced energy consumption by avoiding bulk separation processes like distillation, and the potential for operation at milder temperatures. numberanalytics.comlsbu.ac.uk The use of pervaporation, where the removed water is evaporated through the membrane into a vacuum or sweep gas, is a common configuration for these systems. researchgate.netcore.ac.uk

While direct research on membrane reactors for this compound is limited, their effectiveness has been demonstrated for various other esterification reactions. For example, in the synthesis of isobutyl propionate, a pervaporation-assisted membrane reactor significantly enhanced the conversion compared to a conventional batch process. researchgate.netcore.ac.uk Similarly, flow-type membrane reactors using zeolite membranes have been successful in increasing the yield of ethyl acetate by exceeding the equilibrium conversion. mdpi.com These examples highlight the potential of membrane technology for the efficient production of this compound.

Table 2: Performance of Pervaporation Membrane Reactors in Esterification (Analogous Systems)

| Ester Product | Reactants | Membrane Type | Key Findings | Reference |

|---|---|---|---|---|

| Isobutyl Propionate | Propionic Acid, Isobutyl Alcohol | Polyvinyl alcohol–polyethersulphone (PVA–PES) | Pervaporation-assisted process achieved higher conversion than the batch process. Conversion was enhanced by increasing catalyst amount, temperature, and membrane area to volume ratio. | core.ac.uk |

| Ethyl Acetate | Acetic Acid, Ethanol (B145695) | AEI Zeolite Membrane | The yield in the flow-type membrane reactor reached 89.0%, surpassing the equilibrium yield of 69.1%. | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis is an emerging process intensification technique that utilizes microwave energy to heat the reaction mixture. anton-paar.com Unlike conventional heating, which transfers energy via conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the material. anton-paar.com This can dramatically reduce reaction times, often from hours to minutes, and improve product yields. google.com

For the synthesis of this compound, the polar reactants (azelaic acid and n-butanol) would efficiently absorb microwave energy, accelerating the esterification reaction. The benefits include not only faster reaction kinetics but also potentially higher purity of the product due to the reduction of side reactions that can occur during prolonged heating in conventional methods. google.com

While specific literature on the microwave-assisted synthesis of this compound is scarce, a patent for the preparation of dibutyl adipate—a structurally similar diester—demonstrates the viability of this approach. In that case, using FeCl₃·6H₂O as a catalyst under microwave irradiation shortened the reaction time to 30 minutes and increased the esterification rate to 89.1%. google.com Research on other long-chain esters for cosmetics has also shown that microwave heating can lead to high yields in short reaction times. royalsocietypublishing.org

Table 3: Example of Microwave-Assisted Synthesis for a Structurally Similar Diester

| Product | Reactants | Catalyst | Reaction Time | Esterification Rate (%) | Reference |

|---|---|---|---|---|---|

| Dibutyl Adipate | Adipic Acid, n-Butanol | FeCl₃·6H₂O | 30 min | 89.1 | google.com |

Advanced Characterization and Spectroscopic Analysis of Dibutyl Azelate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dibutyl Azelate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis of this compound

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts (δ) that are indicative of the electronic environment of the protons. spectrabase.com

The ¹H NMR spectrum of this compound, recorded on a Varian A-60 instrument, displays several key signals. nih.gov The protons of the terminal methyl (CH₃) groups of the butyl chains typically appear as a triplet at the most upfield region. The methylene (B1212753) (CH₂) groups of the butyl chains adjacent to the methyl groups and the subsequent methylene groups show complex multiplets. The methylene groups alpha to the ester oxygen (O-CH₂) are deshielded and thus appear further downfield as a triplet. The methylene groups alpha to the carbonyl group (C=O) of the azelate backbone also appear as a distinct triplet. Finally, the central methylene groups of the seven-carbon chain of the azelate moiety produce overlapping multiplets in the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Butyl CH₃ | 0.92 | Triplet |

| Butyl CH₂ (next to CH₃) | 1.38 | Sextet |

| Butyl CH₂ (next to O-CH₂) | 1.61 | Quintet |

| Azelate CH₂ (alpha to C=O) | 2.26 | Triplet |

| Azelate CH₂ (beta to C=O) | 1.61 | Quintet |

| Azelate CH₂ (gamma, delta to C=O) | 1.30 | Multiplet |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Analysis of this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The ¹³C NMR spectrum of this compound, with a sample from Genessee Research Corporation, shows distinct peaks for each unique carbon atom. nih.gov

The carbonyl carbons (C=O) of the ester groups are the most deshielded and appear at the lowest field. The carbons of the methylene groups attached to the ester oxygens (O-CH₂) are also found downfield. The various methylene carbons of the butyl and azelate chains appear in the aliphatic region of the spectrum, and the terminal methyl carbons (CH₃) of the butyl groups are the most shielded, appearing at the highest field.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Butyl CH₃ | 13.7 |

| Butyl CH₂ (next to CH₃) | 19.1 |

| Azelate CH₂ (gamma, delta to C=O) | 24.8 |

| Azelate CH₂ (beta to C=O) | 29.0 |

| Butyl CH₂ (next to O-CH₂) | 30.6 |

| Azelate CH₂ (alpha to C=O) | 34.2 |

| Butyl O-CH₂ | 64.1 |

Note: Chemical shifts are relative to a standard reference and can vary based on experimental conditions.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com

The electron ionization (EI) mass spectrum of this compound does not typically show a prominent molecular ion peak (M⁺) at m/z 300 due to its instability. nist.govmassbank.eu Instead, the spectrum is characterized by a series of fragment ions that provide structural information. A notable peak is often observed at m/z 213, which corresponds to the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃). Other significant fragments include those at m/z 157, 138, 115, and 56. nih.gov The fragmentation pattern of this compound has been identified in various analyses, sometimes as a contaminant from core tubes used in geological drilling projects. deepseadrilling.orgscispace.com

Table 3: Key Mass Fragments in the GC-MS Spectrum of this compound

| m/z Value | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 213 | 99.99 | [M - OC₄H₉]⁺ |

| 157 | 48.16 | [M - OC₄H₉ - C₄H₈]⁺ |

| 138 | 28.24 | [C₇H₁₀O₃]⁺ |

| 115 | 44.57 | [C₇H₁₁O₂]⁺ |

Source: PubChem, MoNA ID: JP001735. nih.gov The relative intensities can vary between different instruments and experimental setups.

Chromatographic Techniques for Azelate Ester Analysis

Chromatographic techniques are essential for the separation and analysis of complex mixtures, including those containing azelate esters.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Azelate Esters

Liquid chromatography-mass spectrometry (LC-MS) is a versatile analytical technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. mdpi.com This method is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS. mdpi.com

For the analysis of azelate esters and other dicarboxylic acid esters, LC-MS offers several advantages. It allows for the separation of esters with different chain lengths and degrees of unsaturation. spectroscopyonline.com While direct analysis of this compound by LC-MS is less commonly reported than GC-MS, the principles of LC-MS are widely applied to the analysis of similar ester compounds, such as fatty acid esters. mdpi.com In such analyses, various ionization techniques, including electrospray ionization (ESI), can be employed. For instance, in ESI, this compound can be detected as a sodium adduct [M+Na]⁺ in positive ion mode. nih.gov The development of multi-residue methods using LC-MS/MS for the analysis of various esters in complex matrices highlights the power of this technique.

Gas Chromatography (GC) Methods for Ester Quantification

Gas Chromatography (GC) is a cornerstone technique for the quantification of esters like this compound, owing to its high resolution, sensitivity, and robustness. The quantification is typically achieved by separating the ester from a sample matrix and detecting it with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of method, including the column and temperature programming, is critical for achieving accurate and reproducible results.

Detailed research findings have established validated GC methods for esters that are structurally similar to this compound, providing a strong basis for its quantification. For instance, a simple and efficient GC-FID method was developed and validated for the quantification of several plasticizers, including the closely related dibutyl sebacate (B1225510) (DBS). medcraveonline.commedcrave.com This method demonstrates high specificity and linearity, making it suitable for quality control and research applications. medcraveonline.comd-nb.info

In this method, an Agilent Technologies 7890A GC system equipped with an FID detector is utilized. medcraveonline.com Helium is employed as the carrier gas. The method's validation has shown excellent linearity for DBS over a concentration range of 0.08 mg/mL to 2.0 mg/mL, with a coefficient of determination (R²) of 1.000. medcraveonline.comresearchgate.net Furthermore, the limit of quantitation (LOQ) was established at 0.08 mg/mL, indicating high sensitivity. medcraveonline.com

For more complex matrices or when higher selectivity is required, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. A multi-analyte GC-MS method has been developed for the determination of 84 substances migrating from plastic food contact materials, which included dibutyl sebacate. nih.gov This method involves a liquid-liquid extraction followed by GC-MS analysis and is capable of quantifying substances at very low levels. nih.gov For dibutyl sebacate, the quantification is typically performed using a specific ion, such as m/z 241, to ensure specificity. nih.gov

When analyzing the parent dicarboxylic acid, azelaic acid, GC analysis often requires a derivatization step to increase volatility. nih.govacs.org A common approach is esterification to form a more volatile derivative, such as a methyl or ethyl ester. nih.govacs.org For example, azelaic acid can be derivatized with ethanol (B145695) in the presence of a sulfuric acid catalyst to form diethyl azelate, which is then analyzed by GC-MS. acs.org A validated method for the methyl ester derivative of azelaic acid using a Shimadzu GC-MS system demonstrated a low limit of detection (LOD) of 1 nM and a limit of quantification (LOQ) of 50 nM. nih.govresearchgate.net

The operational parameters for these GC methods are summarized in the tables below. These established methods for structurally related esters and the parent acid provide a robust framework for the precise and accurate quantification of this compound.

Interactive Data Tables

The following tables provide detailed parameters for relevant Gas Chromatography methods.

| Parameter | Condition |

|---|---|

| Instrument | Agilent Technologies 7890A GC |

| Column | DB-1 (30 m x 320 µm; 3.0 µm film) |

| Carrier Gas | Helium |

| Injector | Split (20:1 ratio) |

| Oven Program | 200°C (hold 5 min), then ramp at 10°C/min to 280°C (hold 7 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Injection Volume | 1.0 µL |

| Linearity (R²) | 1.000 |

| Limit of Quantification (LOQ) | 0.08 mg/mL |

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu GC-MS (QP2010) |

| Column | Rtx®-2330 (90% biscyanopropyl/10% phenylcyanopropyl polysiloxane) |

| Carrier Gas | Helium (1.51 mL/min constant flow) |

| Injector Temperature | 260°C |

| Oven Program | 120°C (hold 0.5 min), then ramp at 5°C/min to 200°C (hold 15 min) |

| Detector | Mass Spectrometer (MS) |

| Ion Source Temperature | 160°C |

| Mass Scan Range | 50 to 550 amu |

| Limit of Detection (LOD) | 1 nM |

| Limit of Quantification (LOQ) | 50 nM |

Environmental Fate and Biogeochemical Cycling of Dibutyl Azelate

Terrestrial Fate and Soil Mobility of Dibutyl Azelate

Once introduced into the terrestrial environment, the mobility and persistence of this compound are primarily dictated by its adsorption to soil particles and its tendency to volatilize.

The mobility of this compound in soil is largely influenced by its adsorption and desorption characteristics. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this behavior. An estimated Koc value of 2,700 suggests that this compound is expected to have only slight mobility in soil. nih.govechemi.com This high Koc value indicates a strong tendency for the compound to adsorb to the organic matter within the soil matrix, limiting its movement through the soil profile and reducing the likelihood of it leaching into groundwater. nih.govechemi.com The adsorption process is a dynamic equilibrium, and while the compound is largely particle-bound, desorption can occur, albeit slowly, potentially allowing for some degree of movement over extended periods.

Table 1: Soil Adsorption/Mobility of this compound

| Parameter | Value | Classification | Source |

|---|

Koc: Soil Organic Carbon-Water Partitioning Coefficient

Volatilization is another significant process affecting the fate of this compound in soil. From moist soil surfaces, volatilization is anticipated to be an important fate process. nih.gov This is due to the compound's estimated Henry's Law constant of 1.2 x 10⁻⁵ atm-cu m/mole. nih.gov However, the strong adsorption of this compound to soil particles may reduce the rate of this process. nih.gov

Conversely, volatilization from dry soil surfaces is not expected to be a significant fate process. nih.gov This is based on its estimated vapor pressure of 3 x 10⁻⁴ mm Hg. nih.gov In dry conditions, the compound's low vapor pressure and its adsorption to soil particles combine to limit its escape into the atmosphere.

Adsorption and Desorption Dynamics in Soil Matrices

Aquatic Fate and Distribution of this compound

In aquatic environments, the behavior of this compound is governed by its interaction with suspended solids and sediments, its potential to volatilize from the water surface, and its tendency to be taken up by aquatic organisms.

Similar to its behavior in soil, this compound is expected to adsorb to suspended solids and sediment in water. nih.gov This is supported by its estimated Koc value of 2,700. nih.gov This adsorption reduces the concentration of the dissolved compound in the water column, and the sediment can act as a long-term sink for the chemical. nih.gov The process of sedimentation can lead to the accumulation of this compound in the benthic zone of aquatic systems.

Volatilization from water surfaces is considered an important fate process for this compound. nih.gov The estimated Henry's Law constant of 1.2 x 10⁻⁵ atm-cu m/mole suggests that the compound will partition from the water to the atmosphere. nih.gov However, this process is expected to be attenuated by the compound's adsorption to suspended solids and sediment in the water column. nih.gov The estimated volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is 16 days, while for a model lake it is 183 days, assuming no adsorption. nih.gov When adsorption is considered, the volatilization half-life from a model pond is estimated to be 600 days. nih.gov

Table 2: Estimated Volatilization Half-life of this compound from Water

| Model Environment | Half-life (Adsorption Ignored) | Half-life (Adsorption Considered) | Source |

|---|---|---|---|

| River | 16 days | - | nih.gov |

| Lake | 183 days | - | nih.gov |

This compound has a high potential for bioconcentration in aquatic organisms. nih.govechemi.com This is indicated by an estimated Bioconcentration Factor (BCF) of 590, which was calculated using an estimated log Kow of 5.8 and a regression-derived equation. nih.govechemi.com A BCF of this magnitude suggests that aquatic organisms can accumulate this compound from the surrounding water to concentrations significantly higher than the ambient water concentration. nih.govechemi.com This accumulation can lead to the transfer of the compound through the aquatic food web.

Table 3: Bioconcentration Potential of this compound

| Parameter | Estimated Value | Classification | Source |

|---|---|---|---|

| Log Kow | 5.8 | - | nih.govechemi.com |

Kow: Octanol-Water Partition Coefficient; BCF: Bioconcentration Factor

Chemical Compound Information

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Butanol |

Volatilization from Water Surfaces

Atmospheric Fate and Degradation Pathways of this compound

This compound, due to its estimated vapor pressure of 3 x 10⁻⁴ mmHg at 25°C, is expected to exist almost entirely in the vapor phase in the ambient atmosphere. mdpi.com Its fate in this compartment is primarily governed by reactions with atmospheric radicals and, to a lesser extent, by direct photolysis.

Vapor-Phase Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals)

The most significant atmospheric degradation pathway for vapor-phase this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. mdpi.com This reaction leads to the breakdown of the compound. The rate constant for this vapor-phase reaction has been estimated using structure-activity relationship (SAR) models. These estimations are crucial for predicting the persistence of the compound in the air. The atmospheric half-life is determined by this rate constant and the concentration of OH radicals in the atmosphere. mdpi.com For another azelate ester, bis(2-ethylhexyl) azelate, indirect photodegradation via reaction with OH radicals is also the primary atmospheric removal process, with a calculated half-life of 0.4 days. oecd.org

Table 1: Estimated Atmospheric Degradation Kinetics of this compound by Hydroxyl Radicals This table presents estimated values for the reaction of this compound with hydroxyl radicals in the atmosphere.

| Kinetic Parameter | Estimated Value | Conditions | Source |

| Rate Constant | 1.6 x 10⁻¹¹ to 1.7 x 10⁻¹¹ cm³/molecule-sec | 25°C | mdpi.com |

| Atmospheric Half-life | ~1 day | Based on an atmospheric concentration of 5 x 10⁵ OH radicals/cm³ | mdpi.com |

Photolysis Mechanisms of Azelate Esters

Direct photolysis, the process of chemical breakdown by direct absorption of light, may also contribute to the degradation of this compound. mdpi.com This is considered a potential pathway because the ester functional group within the molecule can absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that penetrates the Earth's lower atmosphere. mdpi.com

While specific mechanistic studies on the photolysis of this compound are not extensively documented, research on simple aliphatic esters suggests potential pathways. These mechanisms can include the cleavage of the carbon-oxygen (C-O) bond upon absorption of UV radiation. libretexts.orgcdnsciencepub.com The primary photochemical processes for alkyl esters can involve dissociation and intramolecular rearrangements, with different pathways being favored at different wavelengths. cdnsciencepub.com For some esters, photolysis can proceed through the formation of a radical anion, which then cleaves to yield a carboxylate anion and a corresponding radical. libretexts.org The efficiency of photodegradation can be enhanced by the presence of a photolysis accelerator, such as titanium dioxide, which has been noted in compositions containing this compound. google.com

Abiotic Degradation Mechanisms of this compound

Abiotic degradation refers to the breakdown of a chemical by non-biological processes. For this compound in aquatic or soil environments, the primary abiotic degradation mechanism is hydrolysis.

Hydrolysis Kinetics and Products (Butanol and Azelaic Acid)

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the case of this compound, hydrolysis cleaves the ester bonds, resulting in the formation of its constituent parent molecules: Butanol and Azelaic Acid . mdpi.com

The rate of this reaction is dependent on pH. mdpi.com It is significantly faster under alkaline conditions (base-catalyzed hydrolysis) than in neutral or acidic conditions. Based on estimations from structure-activity relationships, the environmental half-life of this compound due to hydrolysis is expected to be slow at neutral pH but can become a more significant process at elevated pH. mdpi.com

Table 2: Estimated Hydrolysis Kinetics of this compound This table provides estimated kinetic data for the hydrolysis of this compound under different pH conditions.

| Kinetic Parameter | Estimated Value | Conditions | Source |

| Base-Catalyzed Second-Order Rate Constant | 0.11 L/mole-sec | - | mdpi.com |

| Half-life | 2 years | pH 7 | mdpi.com |

| Half-life | 75 days | pH 8 | mdpi.com |

Biodegradation Studies of this compound

While specific studies detailing the complete microbial degradation of this compound are limited, the biodegradability of its hydrolysis products is well-documented, allowing for the construction of a probable metabolic pathway. The general mechanism for the biodegradation of diesters like this compound begins with enzymatic hydrolysis.

Microbial Degradation Pathways and Metabolites

The initial step in the microbial degradation of this compound is presumed to be the enzymatic hydrolysis of the ester bonds by microbial esterases. This reaction mirrors the abiotic hydrolysis process, releasing butanol and azelaic acid into the environment. These two metabolites are then subject to further microbial breakdown.

Metabolism of Butanol : Butanol is a simple alcohol that many microorganisms can utilize. The metabolic pathway typically involves oxidation by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. researchgate.net This process converts butanol first to butyraldehyde (B50154) and then to butyric acid. The resulting butyric acid can then enter central metabolic pathways, such as the beta-oxidation cycle, to be completely mineralized. researchgate.net

Metabolism of Azelaic Acid : Azelaic acid, a nine-carbon dicarboxylic acid, can be used as a carbon source by various bacteria. nih.govnih.govresearchgate.net Studies have identified specific uptake and catabolic pathways. The mechanism involves transport into the bacterial cell, potentially via a C₄-TRAP transporter, followed by assimilation through the fatty acid degradation pathway (beta-oxidation). nih.govnih.govresearchgate.net Further catabolism of the resulting intermediates occurs through the glyoxylate (B1226380) and butanoate metabolism pathways, ultimately feeding into the Krebs (TCA) cycle for energy production and complete degradation. nih.govnih.govresearchgate.netoup.com

Therefore, the expected metabolites from the complete biodegradation of this compound would include the initial hydrolysis products and their subsequent breakdown products:

Butanol

Azelaic Acid

Butyraldehyde

Butyric Acid

Intermediates of fatty acid beta-oxidation

Intermediates of the glyoxylate and butanoate pathways

Carbon dioxide and water (as final mineralization products)

Enzymatic Hydrolysis and Biodegradation in Environmental Contexts

The environmental persistence and fate of this compound are significantly influenced by microbial activity. Enzymatic hydrolysis is the primary mechanism initiating the breakdown of this compound in various environmental compartments, such as soil and water. This process involves the cleavage of the ester bonds by hydrolytic enzymes, leading to the formation of less complex and more readily biodegradable molecules.

The enzymatic degradation of this compound is presumed to follow a two-step hydrolysis process, a common pathway for dialkyl esters. This process is catalyzed by non-specific esterases, such as lipases and carboxylesterases, which are ubiquitous in the environment and produced by a wide range of microorganisms, including bacteria and fungi. google.comeuropa.eu

The initial step involves the hydrolysis of one of the ester linkages, resulting in the formation of monobutyl azelate and one molecule of n-butanol. The second step is the hydrolysis of the remaining ester bond in monobutyl azelate, which yields azelaic acid and a second molecule of n-butanol. nih.gov The expected hydrolysis products are butanol and azelaic acid. nih.gov

While specific studies detailing the complete enzymatic breakdown of this compound are limited, the degradation pathways of analogous diester plasticizers, such as dibutyl phthalate (B1215562) (DBP) and dibutyl sebacate (B1225510) (DBS), have been extensively studied and provide a strong basis for inference. For instance, in vitro studies have shown that pancreatic lipase (B570770) can hydrolyze dibutyl sebacate. cpsc.gov Similarly, the biodegradation of DBP in both aerobic and anaerobic conditions proceeds through initial hydrolysis to monobutyl phthalate and then to phthalic acid. researchgate.netmdpi.commdpi.comnih.gov It is anticipated that this compound follows a similar degradation sequence in environmental settings.

Both bacteria and fungi are capable of degrading diester plasticizers and are expected to play a crucial role in the biogeochemical cycling of this compound. Research on polyesters containing azelaic acid has demonstrated their susceptibility to enzymatic degradation by lipases, indicating that microorganisms possessing these enzymes can break down azelate-based compounds. nih.govresearchgate.netunits.it The rate of this biodegradation can be influenced by the chemical structure of the polyester, such as the length of the diacid and alcohol chains. mcgill.ca

Studies on related compounds have identified various microbial strains capable of utilizing them as a carbon source. For example, fungi such as Neurospora sitophyla, Trichoderma harzianum, and Aspergillus niger have been shown to degrade dibutyl phthalate. researchgate.netnih.gov Bacterial genera, including Pseudomonas and Rhodococcus, are also well-known for their ability to break down phthalate esters. mcgill.ca While direct evidence for this compound is scarce, the presence of these microbial communities in soil and aquatic environments suggests a potential for its biodegradation.

The subsequent degradation of the hydrolysis products, azelaic acid and n-butanol, is well-documented. Both are readily metabolized by a wide variety of microorganisms through established metabolic pathways, such as β-oxidation for the fatty acid (azelaic acid) and oxidation pathways for the alcohol (n-butanol), ultimately leading to their mineralization to carbon dioxide and water under aerobic conditions.

Specific research on the biodegradation of this compound is not extensively documented in publicly available literature. However, data from structurally similar diester plasticizers can be used to infer its environmental behavior. The following tables present data on the expected hydrolysis of this compound and the observed biodegradation of analogous compounds.

Table 1: Predicted Enzymatic Hydrolysis of this compound

| Initial Compound | Enzyme Class | Intermediate Product | Final Products |

|---|

This table is based on the general mechanism of diester hydrolysis and expected products as noted in the literature. nih.gov

Table 2: Biodegradation Data for Analogous Diester Plasticizers

| Compound | Microorganism(s) | Environment/Conditions | Degradation Rate/Efficiency | Reference(s) |

|---|---|---|---|---|

| Dibutyl phthalate (DBP) | Acinetobacter baumannii DP-2 | Laboratory culture | 85.86% degradation of 9.81 mg/L DBP | mdpi.com |

| Dibutyl phthalate (DBP) | Stenotrophomonas acidaminiphila BDBP 071 | Laboratory culture | ~88% degradation of 30 mg/L DBP in 48 hours | jmb.or.kr |

| Dibutyl phthalate (DBP) | Aspergillus flavus SDBP4 | Laboratory culture | 99.34% degradation of 100 mg/L DBP in 15 days | mdpi.com |

| Dibutyl phthalate (DBP) | Fungal isolates (Neurospora sitophyla, Trichoderma harzianum, Aspergillus niger) | Submerged fermentation | Significant degradation observed | researchgate.netnih.gov |

This table presents a selection of research findings on the biodegradation of compounds structurally similar to this compound to provide context for its likely environmental fate.

Applications of Dibutyl Azelate in Material Science and Engineering

Dibutyl Azelate as a Plasticizer in Polymer Systems

This compound is recognized for its role as a plasticizer, a substance incorporated into a material to increase its flexibility, workability, and distensibility. This makes it a valuable additive in the production of various plastics. wikipedia.org

Mechanism of Plasticization in Polymeric Materials

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains. mdpi.com This is achieved through the diffusion of plasticizer molecules between the polymer chains, effectively pushing them further apart. royalsocietypublishing.orgresearchgate.net This separation diminishes the attractive forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together in a rigid structure. royalsocietypublishing.orgresearchgate.net

Several theories explain the mechanism of plasticization:

Lubricity Theory: This theory posits that the plasticizer acts as a lubricant, facilitating the movement of polymer chains past one another. mdpi.com This increased mobility enhances the flexibility and softness of the polymer.

Gel Theory: This theory suggests that the plasticized polymer exists in a state between a solid and a liquid, forming a three-dimensional network held by weak secondary bonding forces between the plasticizer and the polymer. These weak bonds are easily disrupted by external stress, allowing for flexibility and elongation.

Free Volume Theory: This theory proposes that the addition of a plasticizer increases the "free volume" within the polymer matrix. mdpi.comwikipedia.org This additional space allows for greater movement of the polymer chains, leading to a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.comroyalsocietypublishing.orgresearchgate.net

The ester groups within plasticizers like this compound play a crucial role, acting as cohesive moieties through van der Waals forces, hydrogen bonding, and electrostatic interactions with the polymer backbone. royalsocietypublishing.orgresearchgate.net

Compatibility Studies with Diverse Polymer Matrices (e.g., Cellulose (B213188) Esters, Vinyl Polymers, Synthetic Rubbers)

This compound demonstrates excellent compatibility with a wide array of polymer matrices. wikipedia.orgeni.com This broad compatibility makes it a versatile plasticizer for various applications.

Compatible Polymer Systems:

Cellulose Esters: this compound is compatible with cellulose acetate (B1210297) butyrate, cellulose acetate propionate, and ethyl cellulose. wikipedia.orgatamanchemicals.comatamanchemicals.com

Vinyl Polymers: It is widely used with polyvinyl chloride (PVC), polyvinyl butyral, and polystyrene. wikipedia.orgatamanchemicals.comatamanchemicals.com

Synthetic Rubbers: this compound is compatible with nitrile rubber (NBR) and neoprene. wikipedia.orgeni.comatamanchemicals.com It can be used alone or in combination with other plasticizers for synthetic rubbers like styrene-butadiene rubber and chloroprene (B89495) rubber. atamanchemicals.com

The compatibility of a plasticizer with a polymer is a critical factor for its effectiveness. Incompatible plasticizers can lead to issues like exudation or "bleeding," where the plasticizer migrates out of the polymer over time, causing the material to become brittle.

Influence on Thermomechanical Properties of Plasticized Polymers

The addition of this compound significantly influences the thermomechanical properties of polymers, generally leading to increased flexibility and a lower glass transition temperature (Tg). royalsocietypublishing.orgresearchgate.net

Molecular dynamics simulations have indicated that the performance of dibutyl sebacate (B1225510) (a similar diester) as a plasticizer in PVC is comparable to or even better than the commonly used but potentially toxic di(2-ethylhexyl) phthalate (B1215562) (DEHP). royalsocietypublishing.orgnih.gov These simulations predict that dibutyl sebacate effectively lowers the Young's modulus and shear modulus of PVC, signifying increased flexibility. nih.gov

Experimental studies on PVC plasticized with dibutyl sebacate have shown enhanced performance, including:

High extension (elongation at break): 350% royalsocietypublishing.orgresearchgate.net

Breaking stress: 15.7 MPa royalsocietypublishing.orgresearchgate.net

Shore A hardness: 80.2 royalsocietypublishing.orgresearchgate.net

These properties indicate that dibutyl sebacate can produce softer and more flexible PVC materials compared to those plasticized with some conventional phthalates. royalsocietypublishing.orgresearchgate.net Furthermore, it exhibits low volatility and minimal migration from the polymer matrix. royalsocietypublishing.orgresearchgate.net

Development of Bio-based Plasticizers Utilizing Azelaic Acid as a Building Block

There is a growing trend towards the development of bio-based plasticizers as more environmentally friendly alternatives to traditional petroleum-based plasticizers. Azelaic acid, which can be derived from vegetable oils, serves as a key building block for these bio-based plasticizers. eni.combio-sourced.comchinabiomaterial.comsigmaaldrich.com

One such example is a bio-based plasticizer developed by Versalis, which is a diester of azelaic acid with 2-ethylhexanol (DOZ), known as NAREGLAX®. eni.combio-sourced.com This plasticizer has a plant-origin carbon content of 38% and is compatible with PVC, nitrile rubber (NBR), and chloroprene rubber (CR). eni.combio-sourced.comchinabiomaterial.com It is particularly suitable for low-temperature applications and offers excellent weather resistance and electrical insulation properties. eni.comchinabiomaterial.com

Researchers have also synthesized copolyester plasticizers from azelaic acid, 1,6-hexanediol, and 2-methyl-1,3-propanediol. rsc.org These bio-based polyesters have shown promising results in plasticizing PVC, with one formulation achieving a glass transition temperature of around -35°C and an elongation at break of 908.4%. rsc.org These developments highlight the potential of azelaic acid-based plasticizers to replace traditional, potentially harmful phthalate esters. rsc.org

This compound in Lubricant Formulations

Beyond its role as a plasticizer, this compound also finds application in lubricant formulations. wikipedia.org It is particularly noted for its use in greases and shaving lotions. wikipedia.orgresearchgate.netchemceed.com

Role of Ester Structure in Lubrication Performance

The ester structure of this compound contributes to its lubricating properties. Esters, in general, are known to possess good lubrication characteristics. Sebacate esters, a class to which this compound is related, exhibit excellent lubrication properties, including a high flash point and a high viscosity index. royalsocietypublishing.orgresearchgate.net

This compound as a Solvent in Chemical Formulations

This compound functions as a high-boiling point, low-volatility solvent in certain chemical formulations. Its ester nature allows it to dissolve various organic compounds, a characteristic that is leveraged in specialized industrial applications. As a derivative of n-butanol, it is part of a family of chemicals used as solvents in the coatings industry. imarcgroup.com

The solvent properties of this compound are primarily attributed to its molecular structure, which combines polar ester groups with non-polar butyl chains. This duality allows it to be compatible with a range of materials. Research on related diester plasticizers indicates that the solvent action is crucial for achieving a homogeneous mixture in polymer formulations, which in turn affects the final properties of the material. researchgate.net While specific research on this compound's solvent performance is not extensively documented, its general characteristics are in line with other high-boiling point esters used in industry.

Table 1: General Solvent Characteristics of this compound

| Property | Value/Description | Reference |

| Chemical Name | Dibutyl nonanedioate | |

| Synonyms | This compound, Ergoplast AZDB | echemi.com |

| Boiling Point | High | |

| Volatility | Low | imarcgroup.com |

| Solubility in Water | Insoluble |

This compound in Specialized Industrial Applications (e.g., Coatings, Paints, Food Packaging)

The application of this compound in specialized fields such as coatings, paints, and food packaging is primarily linked to its role as a plasticizer, which can also influence its function within a formulation that requires solvent-like properties.

Coatings and Paints:

In the coatings and paints industry, solvents are crucial for dissolving binders, pigments, and additives to create a uniform liquid that can be easily applied. While direct research on this compound's specific use in paint formulations is limited, related azelate esters like di-2-ethylhexyl azelate (DOZ) are known for their low volatility and for imparting flexibility to coatings. sci-hub.se Esters of azelaic acid are recognized for providing good flexibility at low temperatures. sci-hub.se A patent for cyanoacrylate adhesives, which can be considered a type of coating, lists dioctyl azelate as a suitable moderately hydrogen-bonding plasticizer. google.com This suggests that azelate esters, in general, are considered for applications requiring film formation and flexibility.

Food Packaging:

In the context of food packaging, plasticizers are added to polymers to enhance flexibility. While dibutyl sebacate is more commonly cited for this purpose, other azelate esters have received approval for food contact applications. For instance, di-n-hexyl azelate (DNHZ) is approved for use in articles that come into contact with food. sci-hub.se This indicates that azelates as a class of compounds are considered for food packaging materials. The primary role here is to plasticize polymers like polyvinyl chloride (PVC) to make them suitable for films and containers. Any solvent action of this compound in this context would be secondary to its plasticizing effect, ensuring the proper dispersion of additives within the polymer matrix.

Theoretical and Computational Studies of Dibutyl Azelate

Molecular Modeling and Simulation of Dibutyl Azelate Interactions

Molecular modeling and simulation techniques are computational methods used to represent and study the behavior of molecules. These approaches can elucidate complex interactions, such as those between a plasticizer like this compound and a polymer matrix, and predict key environmental parameters.

The compatibility and performance of a plasticizer within a polymer are governed by the intermolecular interactions between the two components. Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are employed to investigate these interactions. nih.govpsu.edu These simulations can provide a detailed picture of how this compound molecules position themselves within polymer chains and the nature of the forces involved.

Advanced molecular modeling can shed light on interactions between a drug and a polymer at the molecular level, which dictates whether a single-phase system will form. nih.gov This is analogous to the plasticizer-polymer relationship. Thermodynamic modeling, based on theories like the Flory-Huggins theory, allows for the estimation of the free energy of mixing between two components. nih.govosti.gov This helps in predicting the miscibility of the plasticizer with the polymer. For polymer composites, a combination of molecular mechanics and molecular dynamics can be used to determine the equilibrium structure, analyzing aspects like the radial distribution profiles to understand the composite's microstructure. psu.edu By calculating the interaction energies, these models can predict how analytes, or in this case plasticizer molecules, interact with the polymer composite. psu.edu

Predictive models are crucial for estimating the environmental distribution and persistence of chemicals when experimental data is limited. Various computational models, often based on a compound's structure, are used to estimate key environmental fate parameters for this compound.

The Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) indicates a chemical's tendency to adsorb to soil or sediment. A high Koc value suggests the substance will be less mobile in soil. chemsafetypro.com For this compound, the Koc has been estimated to be 2,700 using a structure estimation method based on molecular connectivity indices, which suggests that it is expected to have slight mobility in soil. nih.gov

The Henry's Law Constant predicts the partitioning of a chemical between water and air, indicating its tendency to volatilize from water. henrys-law.org For this compound, this constant is estimated as 1.2 x 10⁻⁵ atm-cu m/mole using a fragment constant estimation method. nih.gov This value suggests that this compound is expected to volatilize from water surfaces. nih.gov

The Bioconcentration Factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms. An estimated BCF of 590 was calculated for this compound using its estimated logarithm of the octanol-water partition coefficient (log Kow) of 5.8 and a regression-derived equation. nih.gov This BCF value suggests a high potential for bioconcentration in aquatic organisms. nih.gov

| Parameter | Estimated Value | Modeling Method Basis | Environmental Implication |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2,700 | Structure estimation method (molecular connectivity indices) nih.gov | Slight mobility in soil nih.gov |

| Henry's Law Constant | 1.2 x 10⁻⁵ atm-cu m/mole | Fragment constant estimation method nih.gov | Expected to volatilize from water surfaces nih.gov |

| Bioconcentration Factor (BCF) | 590 | Regression-derived equation based on log Kow nih.gov | High potential for bioconcentration in aquatic organisms nih.gov |

Polymer-Plasticizer Interactions at a Molecular Level

Quantitative Structure-Activity Relationships (QSAR) for Azelate Esters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a substance with its physical, chemical, or biological activity. mdpi.comlu.se These models are invaluable tools in environmental science and toxicology for predicting the properties of chemicals when experimental data is unavailable. lu.se The fundamental goal of QSAR modeling is to create a mathematical expression that accurately describes the correlation between chemical properties and biological or environmental effects. lu.se

QSAR models are widely used to predict the environmental fate and effects of various classes of chemicals, including plastic additives like azelate esters. lu.se By analyzing the structural features of a series of related compounds, such as different esters of azelaic acid, QSARs can estimate properties related to their environmental behavior and degradation.

These models can predict key endpoints such as biodegradability, toxicity to aquatic organisms, and potential for persistence. miljodirektoratet.no For instance, QSARs can help determine if a chemical is likely to undergo rapid biodegradation or persist in the environment. This is particularly important for regulatory frameworks like REACH, where QSAR predictions can fill data gaps and support weight-of-evidence assessments for chemical safety. researchgate.net The use of QSAR is often part of a larger integrated testing strategy to minimize animal testing and efficiently prioritize chemicals for further study. researchgate.net For complex processes like biodegradation, it is important to use the correct QSAR model, distinguishing between predictions for primary degradation (disappearance of the parent compound) and ultimate degradation (complete breakdown). acs.org

Future Research Directions and Emerging Trends for Dibutyl Azelate

Development of Novel Synthesis Routes for Enhanced Sustainability

The conventional synthesis of dibutyl azelate involves the Fischer esterification of azelaic acid with butanol, often using strong acid catalysts. chemicalbook.comroyalsocietypublishing.org While effective, this method presents environmental and operational challenges, including catalyst separation and waste neutralization. royalsocietypublishing.org Future research is increasingly focused on developing more sustainable synthesis routes that are both economically viable and environmentally benign.

Key areas of investigation include:

Enzymatic Catalysis: The use of lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), represents a promising green alternative. nih.govmdpi.comresearchgate.net Enzymatic reactions can be performed under milder conditions, offer high selectivity, and reduce the generation of hazardous waste. Future work will likely focus on optimizing reaction parameters (e.g., temperature, substrate molar ratios, enzyme loading) and developing robust, reusable enzyme systems to enhance process efficiency and cost-effectiveness for industrial-scale production. nih.govnih.gov

Heterogeneous Catalysis: The development of solid acid catalysts offers a sustainable alternative to homogeneous catalysts like sulfuric acid. royalsocietypublishing.org These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and minimize corrosive waste streams. Research into novel catalytic materials, such as functionalized ionic liquids or metal oxides, could lead to highly efficient and scalable synthesis processes for this compound and other aliphatic esters. royalsocietypublishing.org

Bio-based Feedstocks: Azelaic acid itself is a bio-based compound, often derived from the ozonolysis of oleic acid from vegetable oils. acs.org Future trends will continue to emphasize the use of renewable feedstocks for both the acid and alcohol components, further enhancing the green profile of this compound.

Exploration of Expanded Applications in Advanced Materials

This compound's primary use is as a plasticizer. chemicalbook.comnih.gov However, its properties suggest potential for a broader range of applications in advanced materials, an area where similar diesters like dibutyl sebacate (B1225510) (DBS) are already being utilized. archivemarketresearch.comimcd.fi Research in this domain is expected to accelerate, driven by the demand for materials with enhanced performance and safety profiles.

Emerging application areas include:

High-Performance Polymers: this compound can impart excellent low-temperature flexibility and compatibility with a variety of polymers. wikipedia.org Future studies will likely explore its use in advanced polymer formulations, such as those for PVC, nitrile rubber, and neoprene, where durability under extreme temperature conditions is critical. imcd.fiwikipedia.org Its performance could be benchmarked against and combined with other eco-friendly plasticizers like DBS. royalsocietypublishing.orgresearchgate.net

Bioplastics and Biodegradable Composites: As the world shifts towards a circular economy, the demand for biodegradable plastics is increasing. Azelaic acid is already recognized as a building block for biodegradable polymers. nih.gov this compound could serve as a bio-based plasticizer in these materials, enhancing their processability and mechanical properties without compromising their biodegradability.

Specialty Lubricants and Greases: Esters of dicarboxylic acids, including azelates and sebacates, are used in the formulation of high-performance lubricants and greases. royalsocietypublishing.orgacs.org The favorable viscosity-temperature characteristics and thermal stability of this compound warrant further investigation for its potential in specialty lubrication applications.

In-depth Mechanistic Studies of Environmental Transformation

Understanding the environmental fate of this compound is crucial for assessing its long-term ecological impact. Current knowledge is largely based on estimation models, which indicate several transformation pathways. nih.gov Future research must focus on empirical studies to validate these models and provide a more detailed mechanistic understanding.

Key research priorities include: